Methyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate

Description

Chemical Structure and Classification

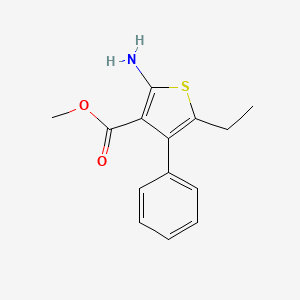

Methyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate (CAS 588678-88-0) is a substituted thiophene derivative characterized by a five-membered aromatic ring containing sulfur. Its structure includes:

- Amino group (-NH₂) at position 2.

- Ethyl group (-CH₂CH₃) at position 5.

- Phenyl group (-C₆H₅) at position 4.

- Methyl ester (-COOCH₃) at position 3.

The molecular formula is C₁₄H₁₅NO₂S , with a molecular weight of 261.34 g/mol . The SMILES notation O=C(C1=C(N)SC(CC)=C1C2=CC=CC=C2)OC confirms the spatial arrangement of substituents.

Table 1: Key Structural Features

| Position | Substituent | Functional Group |

|---|---|---|

| 2 | Amino | -NH₂ |

| 3 | Methyl ester | -COOCH₃ |

| 4 | Phenyl | -C₆H₅ |

| 5 | Ethyl | -CH₂CH₃ |

This compound belongs to the thiophene carboxylate family, distinguished by its carboxylate ester and amino substituents. It is classified as a heterocyclic aromatic compound due to the thiophene ring’s conjugated π-electron system.

Physicochemical Properties

Experimental and predicted properties include:

- Melting Point : 113–114°C (experimentally determined).

- Density : Predicted 1.232 g/cm³ .

- Boiling Point : Predicted 415.7°C at 760 mmHg .

- Solubility : Limited water solubility; soluble in organic solvents.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 261.34 g/mol | |

| Melting Point | 113–114°C | |

| Density | 1.232 g/cm³ (predicted) | |

| Boiling Point | 415.7°C (predicted) | |

| Storage Conditions | 2–8°C, dry, sealed |

The compound’s stability is influenced by its ester and amino groups, which may participate in hydrogen bonding or nucleophilic reactions.

Historical Context in Thiophene Chemistry

Thiophenes were first isolated in the late 19th century, with thiophene itself discovered by Viktor Meyer in 1882. Modern thiophene derivatives like this compound represent advancements in synthetic organic chemistry, particularly for pharmaceutical intermediates.

Key Developments:

- Synthetic Methods :

- Functionalization : Introduction of amino and ester groups enhances reactivity for drug synthesis.

This compound’s design aligns with trends in heterocyclic drug discovery , where thiophene rings are valued for their metabolic stability and bioactivity.

Propriétés

IUPAC Name |

methyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-10-11(9-7-5-4-6-8-9)12(13(15)18-10)14(16)17-2/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOKGFUZPXBGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397636 | |

| Record name | methyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588678-88-0 | |

| Record name | methyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Conditions

| Component | Amount (mol) | Solvent | Temperature | Time |

|---|---|---|---|---|

| Methyl cyanoacetate | 0.1 | Absolute ethanol | 55–65 °C | 2 hours |

| 5-Ethyl-4-phenyl ketone | 0.1 | Absolute ethanol | 55–65 °C | 2 hours |

| Elemental sulfur powder | 0.1 | Absolute ethanol | 55–65 °C | 2 hours |

| Base (e.g., morpholine) | ~20 mL (excess) | Absolute ethanol | 55–65 °C | 2 hours |

- The ketone and methyl cyanoacetate are dissolved in absolute ethanol.

- Elemental sulfur and the base catalyst are added to the solution.

- The mixture is heated to 55–65 °C for approximately 2 hours with stirring.

- After heating, the reaction mixture is cooled overnight in a refrigerator to precipitate the product.

- The precipitate is filtered and recrystallized from suitable solvents (e.g., methanol or ethanol) to obtain pure this compound.

This method is adapted from the general procedure for ethyl analogues and modified for the methyl ester variant.

Reaction Mechanism Insights

The Gewald reaction mechanism involves:

- Initial Knoevenagel condensation between the ketone and methyl cyanoacetate.

- Nucleophilic attack by sulfur on the intermediate.

- Cyclization to form the thiophene ring.

- Final tautomerization yielding the 2-aminothiophene derivative.

Quantum chemical studies (DFT) on related thiophene syntheses confirm the stepwise formation of the thiophene core and highlight the importance of reaction conditions in optimizing yield and purity.

Optimization and Purification

- Solvent choice: Absolute ethanol is preferred for solubility and reaction rate.

- Temperature control: Maintaining 55–65 °C prevents side reactions and decomposition.

- Base selection: Morpholine or similar amines facilitate sulfur incorporation and ring closure.

- Purification: Recrystallization from methanol or ethanol ensures high purity, confirmed by thin-layer chromatography (TLC) and spectroscopic methods.

Typical yields reported are around 80–90% with melting points consistent with literature values (e.g., 91–93 °C for ethyl analogues).

Analytical Data for Confirmation

Post-synthesis, the compound's identity and purity are confirmed through:

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Absolute ethanol | Ensures good solubility and reaction rate |

| Temperature | 55–65 °C | Optimal for sulfur incorporation |

| Reaction time | 2 hours heating + overnight cooling | Ensures completion and crystallization |

| Base catalyst | Morpholine or similar amines | Facilitates sulfur activation |

| Yield | 80–90% | High yield with proper control |

| Purification method | Recrystallization from methanol or ethanol | Removes impurities |

Industrial and Scale-Up Considerations

- The Gewald reaction is scalable with adjustments in stirring, temperature control, and reagent addition rates.

- Continuous monitoring of reaction progress via TLC or HPLC is recommended.

- Optimization of stoichiometric ratios and solvent volumes can improve cost-efficiency.

- Purification may involve recrystallization or chromatographic techniques depending on scale.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Properties:

Thiophene derivatives, including methyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate, have shown a wide range of therapeutic effects. They are recognized for their potential in treating various conditions due to their biological activity:

- Anti-inflammatory : Compounds in this class have demonstrated effectiveness in reducing inflammation.

- Antimicrobial : Research indicates that thiophene derivatives exhibit significant antimicrobial properties against various pathogens.

- Antitumor : Some derivatives have been investigated for their antitumor activity, showing promise in cancer treatment.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound. The results indicated that certain compounds displayed potent inhibition against drug-resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents .

Pharmacology

Mechanism of Action:

While specific mechanisms for this compound remain under investigation, related thiophene compounds have been shown to inhibit various biological pathways. For instance, some derivatives act as inhibitors of enzymes involved in metabolic pathways critical for pathogen survival .

Analgesic and Anti-inflammatory Effects:

Research has also focused on the analgesic properties of these compounds. A notable study highlighted the efficacy of a related compound in reducing pain and inflammation in animal models, suggesting that this compound could have similar applications .

Oncology

Antitumor Potential:

The antitumor activity of thiophene derivatives has been extensively studied. For example, a series of compounds were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. This compound showed promising results against specific cancer cell lines, indicating its potential as a lead compound for further development .

Material Science

Applications in Organic Electronics:

Thiophene derivatives are also being explored for their utility in organic electronics due to their conductive properties. This compound can serve as a building block for synthesizing organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Effective in reducing inflammation; potential for pain relief |

| Pharmacology | Antimicrobial agents | Significant activity against drug-resistant pathogens |

| Oncology | Antitumor agents | Promising results against cancer cell lines |

| Material Science | Organic electronics | Potential use in OLEDs and OPVs due to conductive properties |

Mécanisme D'action

The mechanism of action of methyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

Key structural differences among related compounds lie in the substituent positions and ester groups, which influence reactivity, stability, and bioactivity:

Key Observations :

- Ester Groups : Methyl esters (e.g., target compound) generally exhibit lower molecular weight and higher volatility compared to ethyl esters (e.g., ), affecting solubility and bioavailability.

- The 4-phenyl group contributes to π-π stacking interactions, whereas 4-(p-tolyl) () or 4-(2,4-dimethylphenyl) () substituents introduce steric bulk, which may hinder binding in biological targets.

- Electron-Donating/Withdrawing Groups: The 2-amino group in the target compound acts as an electron donor, contrasting with the electron-withdrawing nitro group in , which could influence redox activity and stability.

Pharmacological Potential

For example:

- Ethyl 2-amino-5-methyl-4-(p-tolyl)thiophene-3-carboxylate () has been investigated for kinase inhibition due to its planar aromatic core.

- The target compound’s combination of amino and phenyl groups aligns with structures reported to exhibit antimicrobial properties in similar frameworks .

Physicochemical Properties

Activité Biologique

Methyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR), based on recent research findings.

Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The molecular formula is . Its structure includes a thiophene ring substituted with amino and carboxylate groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.

In Vitro Studies

- Cytotoxicity : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, similar thiophene derivatives have shown IC50 values ranging from 3.20 µM to over 50 µM against various cancer types, indicating their potential as anticancer agents .

- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation . Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

Case Studies

- Inhibition of Mtb : A related compound demonstrated moderate activity against Mtb with a minimum inhibitory concentration (MIC) below 50 µM . This suggests that this compound could be explored further for its potential in treating tuberculosis.

- Mechanism : The antimicrobial effects are believed to stem from the inhibition of mycolic acid biosynthesis in Mtb, which is essential for the bacterial cell wall integrity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Key findings include:

| Compound | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| Compound A | <9 | Antiproliferative | Strong against HCT116 cells |

| Compound B | 0.69 | Antimicrobial | Effective against Mtb |

| Methyl 2-amino... | TBD | TBD | Further studies needed |

The presence of electron-donating groups at specific positions on the thiophene ring has been linked to increased potency against both cancer and microbial targets .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate, and how can purity be ensured?

The Gewald reaction is a widely used method for synthesizing substituted thiophenes. For this compound, cyclocondensation of a ketone (e.g., ethyl acetoacetate) with elemental sulfur and a nitrile derivative in the presence of a base (e.g., morpholine) can yield the thiophene core. Post-synthetic modifications, such as esterification or amidation, may be required. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Purity should be confirmed via high-resolution mass spectrometry (HRMS) and HPLC (>95% purity threshold) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?

- NMR : Use - and -NMR to identify substituent positions. For example, the methyl ester group at C3 appears as a singlet (~3.8 ppm in -NMR), while the phenyl ring protons resonate as multiplet signals (7.2–7.6 ppm). The amino group may show broad signals due to hydrogen bonding .

- IR : Confirm the presence of ester carbonyl (~1700 cm) and amine N–H stretches (~3300 cm) .

- MS : HRMS (ESI+) should match the molecular ion [M+H] at m/z 303.12 (CHNOS) with isotopic patterns consistent with sulfur .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

Single-crystal X-ray diffraction (SC-XRD) is critical for validating bond lengths, angles, and torsion angles. Use programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze deviations from DFT-optimized geometries. For example, the thiophene ring puckering amplitude (quantified via Cremer-Pople parameters) can reveal nonplanar distortions influenced by steric effects from the ethyl and phenyl substituents .

Q. What strategies address contradictions in biological activity data for structurally analogous compounds?

- Structure-Activity Relationship (SAR) : Compare substituent effects using analogs (e.g., replacing the ethyl group with methyl or phenyl). For instance, ethyl substitution at C5 may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Target Binding Assays : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How do hydrogen-bonding networks influence solid-state stability and solubility?

Graph set analysis (Etter’s rules) can classify hydrogen bonds (e.g., N–H···O=C interactions between the amino and ester groups). These networks stabilize crystal packing but may reduce solubility in polar solvents. Solubility can be modulated by introducing hydrophilic groups (e.g., hydroxyl or carboxylate) at noncritical positions .

Methodological Notes

- Crystallography : Always validate structures using PLATON (e.g., ADDSYM for missed symmetry) and check for twinning via R metrics .

- Spectral Interpretation : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) to assign coupling pathways .

- Safety : Follow SDS guidelines for handling (e.g., PPE for skin/eye protection, fume hood use) due to irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.